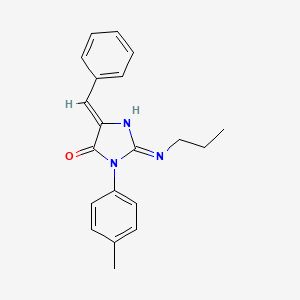![molecular formula C17H28N2O3S B13378017 2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether](/img/structure/B13378017.png)
2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether is a complex organic compound that features a piperazine ring, a sulfonyl group, and a phenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether typically involves multiple steps. One common route includes the sulfonylation of 4,5-dimethylphenyl propyl ether followed by the introduction of the piperazine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether
- 2-[(4-Propyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether
Uniqueness
2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4,5-dimethylphenyl propyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring can influence the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C17H28N2O3S |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C17H28N2O3S/c1-5-11-22-16-12-14(3)15(4)13-17(16)23(20,21)19-9-7-18(6-2)8-10-19/h12-13H,5-11H2,1-4H3 |
InChI Key |
FMTDRKZTLFWEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377942.png)
![2-(allylsulfanyl)-5-([2-(allylsulfanyl)-4-amino-6-oxo-1,6-dihydro-5-pyrimidinyl]{4-nitrophenyl}methyl)-6-amino-4(3H)-pyrimidinone](/img/structure/B13377943.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377950.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377955.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B13377962.png)
![6-amino-2-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B13377969.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B13377982.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377990.png)

methyl]-4-hydroxy-6-methyl-2H-chromen-2-one](/img/structure/B13378003.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B13378014.png)
![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B13378022.png)
![(5Z)-2-(4-methoxyanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378025.png)
